

# Daturaolone antinociceptive tail suspension test

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## Compound Focus: Daturaolone

CAS No.: 41498-80-0

Cat. No.: S561763

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## Pharmacological Profile of Daturaolone

**Daturaolone** is a pentacyclic oleanane triterpenoid isolated from plants of the genus *Datura*, such as *D. innoxia* and *D. metel* [1] [2]. Preclinical evidence indicates its potential as a multi-target therapeutic agent for inflammatory disorders and associated pain and depression [1].

- **Drug-Likeliness:** **Daturaolone** complies with **Lipinski's rule of three** with a molecular weight of 440.7, a MolLogP of 5.89, and a total of  $\leq 10$  nitrogen and oxygen atoms. Its drug-likeness score is 0.33, which is favorable compared to some approved drugs [1].
- **ADMET Profile:** *In silico* predictions suggest high gastrointestinal absorption (96.6%) and high plasma protein binding (100%). It is not predicted to cross the blood-brain barrier, which may reduce the risk of CNS side effects. The major metabolic reactions are Phase I, primarily aliphatic hydroxylation. It shows a low risk of hERG inhibition (non-cardiotoxic) and is predicted to be non-mutagenic and non-carcinogenic [1].
- **Molecular Targets:** Molecular docking studies indicate that **daturaolone** interacts with key inflammatory mediators through H-bonding, including **NF- $\kappa$ B**, **COX-2**, **5-LOX**, and **Phospholipase A2** [1].

## Summary of Key Experimental Findings

The table below summarizes quantitative data from seminal studies on **daturaolone**.

**Table 1: *In Vivo* Efficacy and *In Vitro* Safety Profile of Daturaolone**

Parameter	Result / Value	Experimental Model	Significance
Antinociception (Pain Relief)	89.47 ± 9.01%	Heat-induced pain model	Potent analgesic effect [1]
Anti-inflammatory Effect	81.73 ± 3.16% reduction	Inflammatory paw edema	Significant suppression of inflammation [1]
Antidepressant-like Effect	68 ± 9.22 s immobility time	Tail Suspension Test (TST)	Demonstrates behavioral despair reduction [1]
NF-κB Inhibition	IC <sub>50</sub> : 1.2 ± 0.8 µg/mL	<i>In vitro</i> assay	Potent inhibition of a key inflammatory pathway [1]
Nitric Oxide (NO) Inhibition	IC <sub>50</sub> : 4.51 ± 0.92 µg/mL	LPS-induced macrophages	Reduces a critical inflammatory mediator [1]
Cytotoxicity (Normal Cells)	IC <sub>50</sub> : >20 µg/mL	Normal human lymphocytes	Favorable safety margin in non-cancerous cells [1]
Cytotoxicity (Cancer Cells)	IC <sub>50</sub> : 17.32 ± 1.43 µg/mL	Huh7.5 liver cancer cells	Selective cytotoxicity [1]

Table 2: Predicted ADMET Properties of Daturaolone

Property	Prediction	Tool/Method
Gastrointestinal Absorption	High (96.6%)	PreADMET [1]
Caco-2 Permeability	34.6 nm/s (moderate)	PreADMET [1]
Blood-Brain Barrier Penetration	No	SwissADME/PreADMET [1]
P-glycoprotein Substrate	No	SwissADME [1]
Cytochrome P450 Inhibition	CYP1A2, CYP2C19, CYP3A4	PreADMET [1]
hERG Inhibition	Low risk	PreADMET [1]

Property	Prediction	Tool/Method
Carcinogenicity (Mouse/Rat)	No	PreADMET [1]
Ames Test (Mutagenicity)	Non-mutagen	PreADMET [1]

## Detailed Experimental Protocols

Here, you will find detailed methodologies for key experiments used to evaluate **daturaolone**'s activity.

### Protocol 1: Tail Suspension Test (TST) for Antinociceptive/Antidepressant Activity

The TST is a standard behavioral assay for screening antidepressant and antinociceptive compounds, based on the observation that mice suspended by the tail display bouts of immobility interpreted as "behavioral despair" [3].

- **Animals:** Use male mice (e.g., 8-12 weeks old). Common strains include C57BL/6J, DBA/2J, or BXD recombinant inbred lines. House mice individually on a reversed 12-hour light/dark cycle with food and water *ad libitum* [3].
- **Apparatus and Setup:** Suspend a cord (~3 mm diameter) at a height of at least 30 cm. Lighting in the test room should be consistent (e.g., 350 lux). A small cardboard cone can be placed around the base of the mouse's tail to prevent climbing [3].
- **Drug Administration:** Administer **daturaolone** (e.g., 1-20 mg/kg) dissolved in a suitable vehicle (e.g., saline with a low percentage of DMSO or Tween-80) via intraperitoneal (i.p.) or oral gavage. Include a vehicle control group and a positive control group (e.g., a known antidepressant like imipramine).
- **Testing Procedure:** Conduct the test during the active (dark) phase of the animals. Gently suspend each mouse by its tail using soft adhesive tape placed approximately one-third from the tip. Record the session for 6 minutes [3].
- **Data Collection and Analysis:** Use automated video tracking software to score immobility. A **low mobility threshold** is recommended to capture the maximum genetic and drug effect size [3]. The primary outcome measure is the total duration of immobility (in seconds) during the test period. A significant reduction in immobility time compared to the vehicle control is interpreted as an antidepressant-like effect [1] [3].

## Protocol 2: In Vivo Anti-inflammatory Assessment (Paw Edema Test)

- **Animals:** Use rats or mice (e.g., Wistar rats, 150-200 g).
- **Induction of Edema:** Inject a pro-inflammatory agent (e.g., 0.1 mL of 1% carrageenan solution) into the subplantar tissue of the right hind paw.
- **Drug Administration:** Administer **daturaolone** (e.g., 1-10 mg/kg, i.p. or p.o.) 1 hour before the carrageenan injection.
- **Measurement and Analysis:** Measure paw volume (e.g., using a plethysmometer) before and at regular intervals (1, 2, 3, 4, 5, and 24 hours) after carrageenan injection. Calculate the percentage inhibition of edema using the formula:  $\text{Inhibition (\%)} = [(V_c - V_t) / V_c] * 100$ , where  $V_c$  is the mean increase in paw volume in the control group, and  $V_t$  is the mean increase in the treated group [1].

## Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

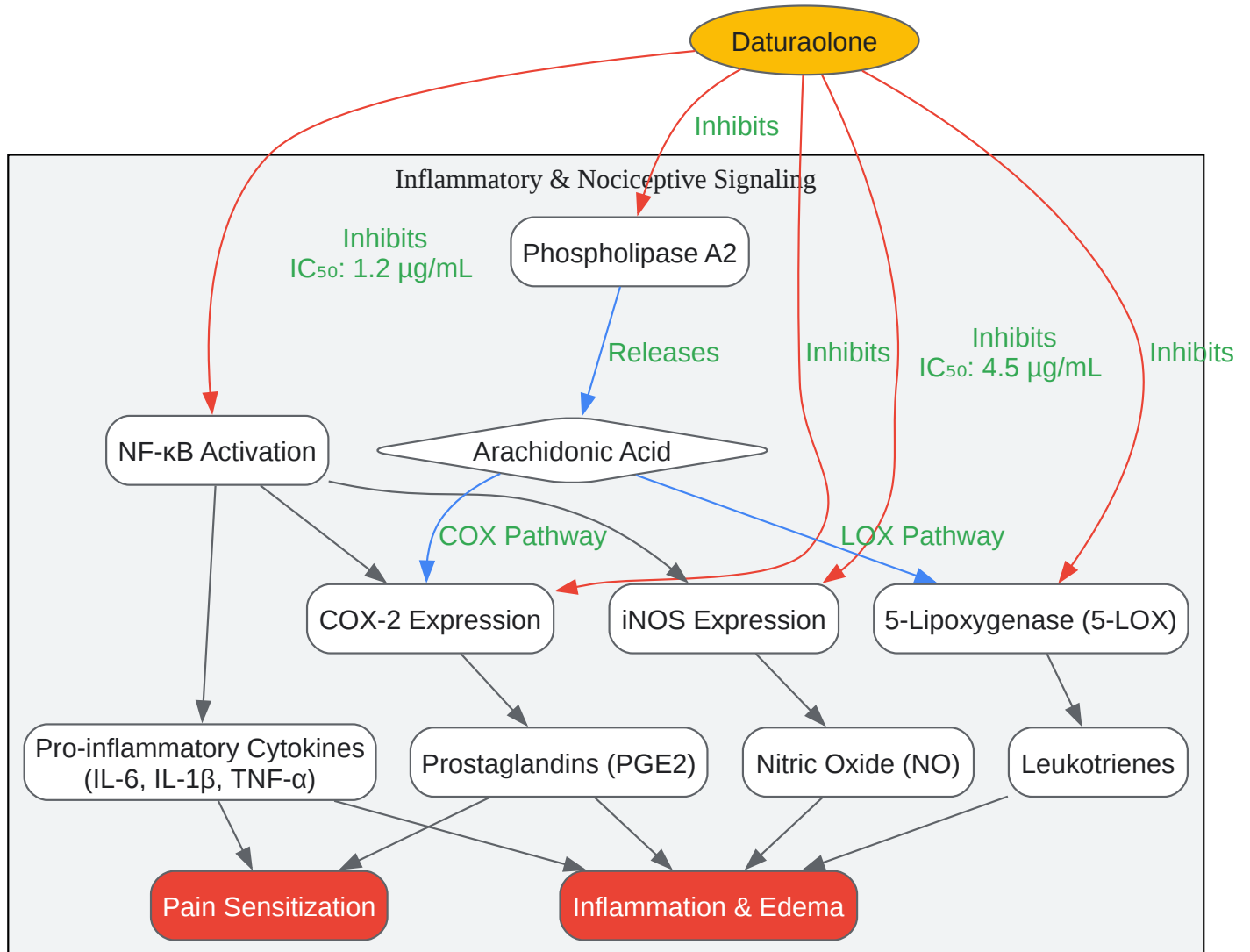
- **Cell Line:** Use murine macrophage RAW 264.7 cells.
- **Cell Stimulation:** Seed cells in culture plates and pre-treat with various concentrations of **daturaolone** (e.g., 1-20  $\mu\text{g/mL}$ ) for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1  $\mu\text{g/mL}$ ) for 24 hours to induce NO production.
- **NO Measurement:** Collect the cell culture supernatant. Measure nitrite concentration (a stable product of NO) using the Griess reaction. Add an equal volume of Griess reagent to the supernatant, incubate for 10-15 minutes, and measure the absorbance at 540 nm.
- **Data Analysis:** Calculate the percentage inhibition of NO production compared to the LPS-only control group and determine the IC<sub>50</sub> value [1] [4].

## Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and experimental workflow.

## Diagram 1: Daturaolone's Anti-inflammatory & Antinociceptive Signaling

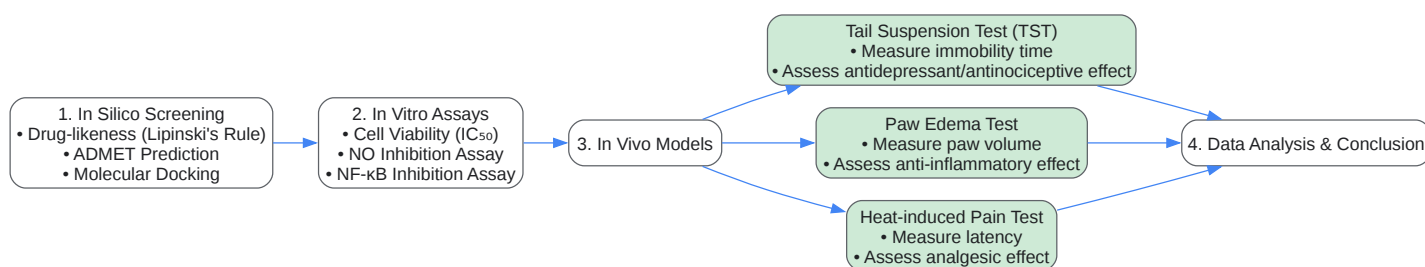
This diagram summarizes the key molecular targets and pathways through which **daturaolone** exerts its effects, as identified in *in silico* and *in vitro* studies [1].



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## Diagram 2: Experimental Workflow for Efficacy Profiling

This diagram outlines a comprehensive workflow for profiling the efficacy of **daturaolone** from initial *in silico* analysis to *in vivo* validation.



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## Conclusion and Future Directions

Current evidence strongly supports **daturaolone** as a promising multi-target lead compound for inflammatory, pain, and depression-related disorders [1]. Its efficacy in the TST highlights a valuable pharmacological profile. Future work should focus on:

- **Mechanistic Studies:** Further elucidation of its effects on dopaminergic and serotonergic systems, as suggested by molecular docking [1].
- **Toxicology:** Comprehensive *in vivo* toxicological studies to establish a safety window.
- **Formulation:** Development of suitable drug delivery systems to improve its bioavailability and therapeutic index.

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## References

1. Anti-Inflammatory Potential of Daturaolone from Datura ... [pmc.ncbi.nlm.nih.gov]
2. Genus Datura: An Exploration of Genetic Alterations, Bioactive ... [pmc.ncbi.nlm.nih.gov]
3. Quantitative traits for the tail suspension test - PMC - NIH [pmc.ncbi.nlm.nih.gov]
4. Evaluation of analgesic and anti-inflammatory activities ... [sciencedirect.com]

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